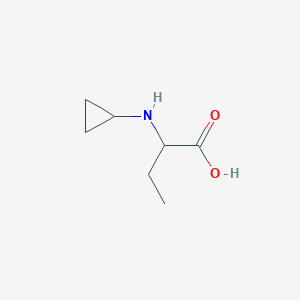
2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with a molecular formula of C16H22N2OS and a molecular weight of 290.4 g/mol . This compound features a pyrrolidine ring, a pyridine ring, and a cyclohexylthio group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions between small molecules and biological targets. Additionally, it may have industrial applications in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the cyclohexylthio group contribute to its binding affinity and selectivity towards certain proteins and enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolidine-2,5-diones and pyrrolopyrazines . These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the pyrrolidine ring, pyridine ring, and cyclohexylthio group in this compound sets it apart from other compounds, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H22N2OS |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H22N2OS/c19-12-18-11-5-9-15(18)14-8-4-10-17-16(14)20-13-6-2-1-3-7-13/h4,8,10,12-13,15H,1-3,5-7,9,11H2 |
InChI-Schlüssel |
DDBMZOGRWSKMDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=C(C=CC=N2)C3CCCN3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)

![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)


![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)





![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)
![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)
